Cas no 941685-27-4 (4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine)

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine structure
941685-27-4 structure
Nome del prodotto:4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
Numero CAS:941685-27-4
MF:C15H21N5OSi
MW:315.445643186569
MDL:MFCD11857754
CID:1061220
PubChem ID:329772298

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(1H-PYRAZOL-4-YL)-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE
    • INCB032304
    • trimethyl-[2-[[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl]silane
    • 4-(1H-pyrazol-4-yl)-7-((2-trimethylsilanylethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
    • -7-((2-(trimethylsilyl)
    • 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
    • 4-(1H-Pyrazol-4-yl)-
    • 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
    • 7H-Pyrrolo[2,3-d]pyrimidine, 4-(1H-pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-
    • 4-(1H-pyrazol-4-yl)-7-(2-trimethylsilanylethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine
    • 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)
    • 4-(1 H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine
    • 4-(1H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7 H-pyrrolo[2,3-d]-pyrimidine
    • EN300-7386208
    • 4-(1H-pyrazol-4-yl)-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
    • 4-(1H-pyrazol-4-yl)-7-(2-trimethylsilanyl-ethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine
    • A1-24362
    • 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI); 4-(1 H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine; 4-(1H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7 H-pyrrolo[2,3-d]-pyr
    • HY-78248
    • AS-52590
    • 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl-7H-pyrrolo[2,3-d]pyrimidine
    • 4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole
    • 4-(1H-pyrazol4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine
    • SY047224
    • s5277
    • SB17825
    • 4-(4-Pyrazolyl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
    • 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl) ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
    • Z3234820937
    • 4-(1 H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
    • P15380
    • BCP10260
    • MFCD11857754
    • 941685-27-4
    • AVMLPTWVYQXRSV-UHFFFAOYSA-N
    • 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
    • AKOS015854478
    • 4-(7-{[2-(trimethylsilyl)ethoxy]methyl}pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole
    • AC-30032
    • 3T5PU86BEN
    • CCG-267649
    • DA-22983
    • 4-(1H-pyrazol-4-y)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
    • CS-M2189
    • 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, AldrichCPR
    • DTXSID10655267
    • SCHEMBL99142
    • C15H21N5OSi
    • EX-A2234
    • INCB-032304
    • 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine
    • MDL: MFCD11857754
    • Inchi: 1S/C15H21N5OSi/c1-22(2,3)7-6-21-11-20-5-4-13-14(12-8-18-19-9-12)16-10-17-15(13)20/h4-5,8-10H,6-7,11H2,1-3H3,(H,18,19)
    • Chiave InChI: AVMLPTWVYQXRSV-UHFFFAOYSA-N
    • Sorrisi: N1NC=C(C2C3C=CN(C=3N=CN=2)COCC[Si](C)(C)C)C=1

Proprietà calcolate

  • Massa esatta: 315.15200
  • Massa monoisotopica: 315.15153684g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 6
  • Complessità: 364
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 68.6Ų

Proprietà sperimentali

  • Colore/forma: No data avaiable
  • Densità: 1.20±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: No data available
  • Punto di ebollizione: 501.8±50.0℃/760mmHg
  • Punto di infiammabilità: 257.3±30.1 °C
  • Solubilità: Insuluble (1.0E-3 g/L) (25 ºC),
  • PSA: 68.62000
  • LogP: 3.13370
  • Pressione di vapore: 0.0±1.2 mmHg at 25°C

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302
  • Dichiarazione di avvertimento: P280-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • Codice categoria di pericolo: 22
  • Istruzioni di sicurezza: H302 (100%) H312 (50%) H332 (50%)
  • Identificazione dei materiali pericolosi: Xn
  • Condizioni di conservazione:Inert atmosphere,2-8°C(BD196747)
  • Classe di pericolo:IRRITANT

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
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Ambeed
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4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine; .
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4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol ,  Water ;  overnight, 100 °C
Riferimento
Pyrrolo[2,3-d]pyrimidine derivatives as JAK1 inhibitors and their preparation and use for the treatment of myelodysplastic syndromes
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  2 h, pH 0.5, 35 - 45 °C
Riferimento
Identification, Synthesis, and Characterization of Novel Baricitinib Impurities
Vaddamanu, Guruswamy; Goswami, Anandarup ; Reddy, N. Ravi Sekhar; Kumar Reddy, Katam Reddy Vinod; Mulakayala, Naveen, ACS Omega, 2023, 8(10), 9583-9591

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  8 h, rt
1.2 Reagents: Sodium carbonate ;  pH 9 - 10
Riferimento
Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and Vorinostat
Yao, Lianbin; Mustafa, Nurulhuda; Tan, Eng Chong; Poulsen, Anders ; Singh, Prachi; et al, Journal of Medicinal Chemistry, 2017, 60(20), 8336-8357

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  overnight, rt
Riferimento
Pyrrolopyrimidine five-membered N-heterocyclic derivative and its application
, China, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol ,  Water ;  rt; 1 - 4 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  rt; 2 - 5 h, 16 - 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 - 2 h, rt
Riferimento
Preparation of azetidine and cyclobutane derivatives as JAK inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: (T-4)-Dichlorobis(tricyclohexylphosphine)nickel Solvents: Dimethyl sulfoxide ,  Water ;  1 - 2 h, rt → 70 °C
Riferimento
Preparation method of lucotinib phosphate
, China, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ;  30 min, 0 - 5 °C
1.2 0 - 5 °C; 1 - 2 h, 0 - 5 °C
1.3 Reagents: Water
1.4 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ;  2 h, 85 - 90 °C
1.5 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  2 h, pH 0.5, 35 - 40 °C
Riferimento
Process for preparing crystalline forms of baricitinib
, European Patent Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  30 min, rt → 125 °C; cooled
Riferimento
Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors
, United States, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate ;  20 min, 20 - 25 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ;  20 - 30 °C; 3 h, 120 - 125 °C
Riferimento
Improved process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate
, India, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol ,  Water ;  rt; 3 - 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 - 5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 - 2 h, rt
1.4 Solvents: Acetonitrile ;  1 - 2 h, reflux
Riferimento
Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction
Lin, Qiyan; Meloni, David; Pan, Yongchun; Xia, Michael; Rodgers, James; et al, Organic Letters, 2009, 11(9), 1999-2002

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ;  25 - 30 °C
Riferimento
An improved process for the preparation of Ruxolitinib phosphate
, India, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: tert-Butanol ;  10 min, rt; rt → 105 °C; 4 h, 100 - 105 °C
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  3 h, rt
Riferimento
Preparation of Ruxolitinib and its intermediates
, India, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  overnight, 80 °C
Riferimento
Preparation method of pyrrole/imidazo six-membered heteroaromatic compound, and medical application thereof for preventing and treating Janus kinase (JAK) activity-related diseases
, China, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium acetate ,  Hydrogen Solvents: Ethylene glycol diethyl ether ;  5 h, 0.05 - 0.1 MPa, 50 - 55 °C
Riferimento
Simple synthesis method of 7-protective-substituent-4-(1-hydrogen-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidine
, China, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  2 h, 35 - 45 °C
Riferimento
Process for preparing low hygroscopic amorphous form of baricitinib
, European Patent Organization, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol ,  Water ;  1 - 4 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 - 5 h, 16 - 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 - 2 h, rt
Riferimento
Processes and intermediates for making a JAK inhibitor
, United States, , ,

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 - 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  < 25 °C; 10 min, < 25 °C; 1 - 2 h, rt
Riferimento
Processes for preparing JAKs inhibitors and related intermediate compounds
, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 - 5 °C; 1 h, 0 - 5 °C
1.2 2 h, 0 - 5 °C
Riferimento
Preparation method of (7R)-4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine as key intermediate of baricitinib for treating rheumatoid arthritis
, China, , ,

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  25 - 30 °C
Riferimento
An improved process for the preparation of Ruxolitinib phosphate
, World Intellectual Property Organization, , ,

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  30 min, rt → 125 °C; cooled
Riferimento
Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors and their preparation and use in the treatment of diseases
, United States, , ,

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Raw materials

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Preparation Products

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:941685-27-4)4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
A900125
Purezza:99%/99%/99%/99%/99%
Quantità:10.0g/25.0g/50.0g/100.0g/250.0g
Prezzo ($):154.0/309.0/505.0/842.0/1405.0